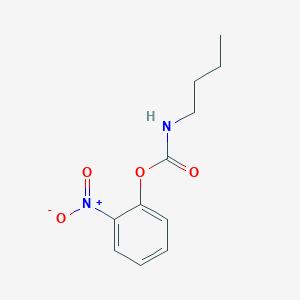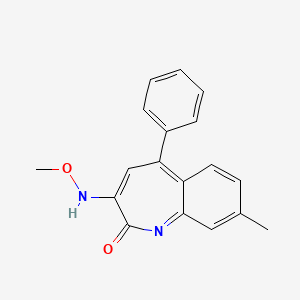
3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one is a complex organic compound belonging to the benzazepine class. This compound is characterized by its unique structure, which includes a methoxyamino group, a methyl group, and a phenyl group attached to a benzazepine core. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable benzaldehyde derivative with a methoxyamine derivative under acidic conditions to form the methoxyamino group. This is followed by cyclization and further functionalization to introduce the methyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzazepine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzazepine derivatives.
Scientific Research Applications
3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with biological targets, while the benzazepine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one
- 3-(Amino)-8-methyl-5-phenyl-1-benzazepin-2-one
- 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-thione
Uniqueness
3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one is unique due to the presence of the methoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This compound’s specific substitution pattern allows for unique interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-14-15(13-6-4-3-5-7-13)11-17(20-22-2)18(21)19-16(14)10-12/h3-11H,1-2H3,(H,19,20,21) |
InChI Key |
FZZDIOYGVFFWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C(=CC(=C2C=C1)C3=CC=CC=C3)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


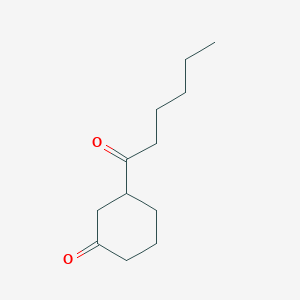
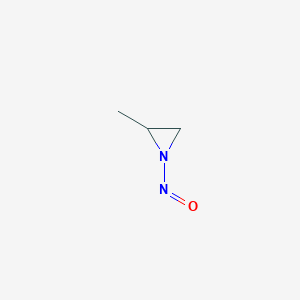

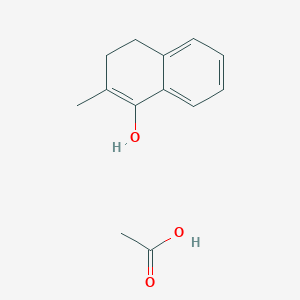

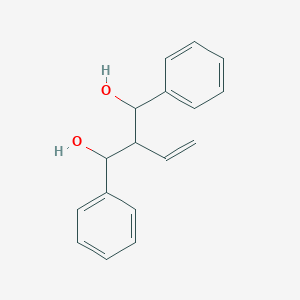
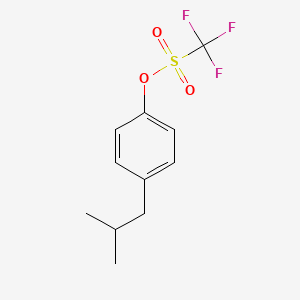

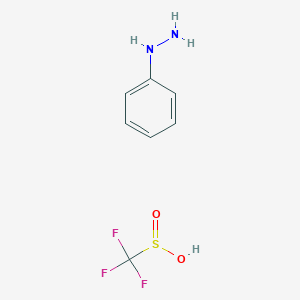
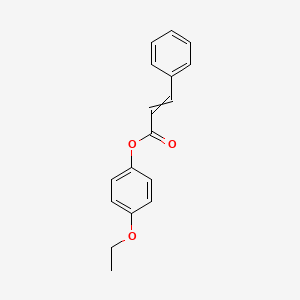
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
